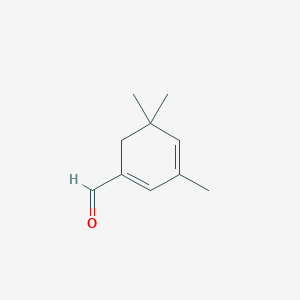
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is also known by other names such as safranal and 2,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde . This compound is characterized by its distinct aromatic properties and is commonly found in nature as a component of essential oils, particularly in saffron.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,6,6-trimethylcyclohexanone with an oxidizing agent . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction from natural sources, such as saffron. The extraction process includes steam distillation followed by purification steps to isolate the desired compound . This method ensures a high yield of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-carboxylic acid.
Reduction: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-methanol.
Substitution: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-bromide.
Applications De Recherche Scientifique
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carbaldehyde: Similar in structure but differs in the position of the double bonds.
3,5,5-Trimethyl-1,2-cyclohexanedione: Contains a ketone group instead of an aldehyde.
Uniqueness
3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Numéro CAS |
178160-87-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
Clé InChI |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
SMILES canonique |
CC1=CC(CC(=C1)C=O)(C)C |
Synonymes |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















